(1R,3aR,5aR,5bR,7aR,9S,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol
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Overview
Description
(1R,3aR,5aR,5bR,7aR,9S,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol is a pentacyclic triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants. This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,3aR,5aR,5bR,7aR,9S,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol can be synthesized through various methods. One common approach involves the extraction of lupeol from natural sources, followed by chemical modifications. Lupeol, a precursor, can be isolated from plants such as birch bark. The synthetic route typically involves oxidation and reduction reactions to introduce hydroxyl groups at the 2alpha and 3alpha positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction of lupeol from plant sources, followed by chemical synthesis. The process may include steps such as solvent extraction, chromatography for purification, and chemical reactions to achieve the desired modifications .
Chemical Reactions Analysis
Types of Reactions
(1R,3aR,5aR,5bR,7aR,9S,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions include various hydroxylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other triterpenoids and complex organic molecules.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of (1R,3aR,5aR,5bR,7aR,9S,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
(1R,3aR,5aR,5bR,7aR,9S,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol can be compared with other similar triterpenoids, such as:
Lupeol: A precursor with similar biological activities but different functional groups.
Betulin: Another triterpenoid with hydroxyl groups at different positions, known for its anti-inflammatory and anticancer properties.
Betulinic Acid: An oxidized derivative of betulin with enhanced anticancer activity
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it a valuable subject of research in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C30H50O2 |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9S,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24+,25+,27+,28-,29+,30+/m0/s1 |
InChI Key |
OESLKRXCBRUCJZ-CGRFPGENSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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